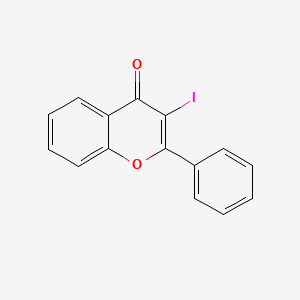

3-Iodo-2-phenyl-chromen-4-one

CAS No.: 98153-12-9

Cat. No.: VC18461942

Molecular Formula: C15H9IO2

Molecular Weight: 348.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98153-12-9 |

|---|---|

| Molecular Formula | C15H9IO2 |

| Molecular Weight | 348.13 g/mol |

| IUPAC Name | 3-iodo-2-phenylchromen-4-one |

| Standard InChI | InChI=1S/C15H9IO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |

| Standard InChI Key | JHYPGUFREBHZIV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I |

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.13 g/mol |

| CAS Registry Number | 98153-12-9 |

| XLogP3 | 5.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Preparation

Photo-Induced Annulation

A breakthrough in synthetic efficiency was achieved by Kang et al., who demonstrated a transition-metal-free photo-induced annulation of 2,3-diphenyl-4H-chromen-4-ones under UV irradiation . Irradiating 2,3-diphenyl-4H-chromen-4-one in an ethanol-water mixture (19:1 v/v) with a 500 W mercury lamp produced dibenzo[a,c]xanthen derivatives via a proposed mechanism involving -sigmatropic hydrogen shifts and keto-enol tautomerization (Figure 1). This method eliminates the need for palladium catalysts or oxidants, achieving yields up to 85% under argon .

Figure 1: Proposed Mechanism for Photo-Induced Annulation

Adapted from Kang et al. (2017)

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: The NMR spectrum of 3-iodo-2-phenyl-chromen-4-one would exhibit aromatic proton resonances between δ 7.0–8.5 ppm, with distinct singlet peaks for the chromone carbonyl group (δ ~180 ppm in ).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 348.1345 (calculated for : 348.1352).

-

IR Spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~550 cm (C-I stretch) are characteristic .

Reactivity and Applications

Palladium-Catalyzed Cross-Coupling

3-Iodo-2-phenyl-chromen-4-one serves as a substrate in Suzuki-Miyaura and Heck reactions due to the lability of the C-I bond. For instance, Panda et al. utilized 3-iodo-4-aryloxy coumarins (structurally analogous) in Pd/C-catalyzed intramolecular C–H activation to synthesize coumestans, achieving yields >80% . The catalyst’s reusability over three cycles without significant loss in activity highlights its potential for scalable synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume